molecular formula C17H23NO B2539563 N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide CAS No. 2320422-77-1

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide

Cat. No.: B2539563
CAS No.: 2320422-77-1
M. Wt: 257.377
InChI Key: ZYJJBJQPZRWBJU-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl ring with a methylidene group and a propanamide chain attached to a methylphenyl group

Mechanism of Action

Target of Action

The primary targets of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the plant’s defense mechanism against herbivores .

Mode of Action

“this compound” interacts with its targets by undergoing controlled hydroxylation . This process results in the production of hydroxylated diterpene derivatives, which inhibit sphingolipid biosynthesis in herbivores .

Biochemical Pathways

The compound affects the sphingolipid biosynthesis pathway in herbivores . The hydroxylated diterpene derivatives produced by the compound’s interaction with its targets act as inhibitors of this pathway . The downstream effects include a reduction in the herbivore’s ability to metabolize sphingolipids, thereby providing a defense mechanism for the plant .

Pharmacokinetics

The compound’s ability to undergo controlled hydroxylation suggests that it may be metabolized in a manner that allows for effective bioavailability .

Result of Action

The molecular and cellular effects of “this compound” action include the inhibition of sphingolipid biosynthesis in herbivores . This results in a defensive mechanism for the plant, as the herbivore’s metabolic processes are disrupted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the plant’s metabolic modifications, regulated by environmental cues, can affect the compound’s hydroxylation process and thus its defensive function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with a methylidene group can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Attachment of the Propanamide Chain: The propanamide chain can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Introduction of the Methylphenyl Group: The final step involves the attachment of the methylphenyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of pain and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide can be compared with other similar compounds, such as:

    N-(4-methylidenecyclohexyl)-3-(2-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of a methyl group, which may alter its chemical and biological properties.

    N-(4-methylidenecyclohexyl)-3-(2-fluorophenyl)propanamide: Contains a fluorine atom, potentially affecting its reactivity and pharmacokinetics.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-13-7-10-16(11-8-13)18-17(19)12-9-15-6-4-3-5-14(15)2/h3-6,16H,1,7-12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJJBJQPZRWBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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